molecular formula C6H12ClNO3 B3380317 Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride CAS No. 1895054-23-5

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride

Cat. No.: B3380317
CAS No.: 1895054-23-5
M. Wt: 181.62
InChI Key: XULKWHOQLUWGML-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a hydroxyl (-OH) and a methyl ester (-COOCH₃) group at the 3-position of the pyrrolidine ring, with the amine protonated as a hydrochloride salt. This compound is a chiral building block in medicinal chemistry, often utilized in the synthesis of pharmaceuticals due to its ability to modulate solubility, bioavailability, and target interactions via its polar hydroxyl group. It is commercially available at high purity for research purposes, with pricing reflecting its specialized applications .

Properties

IUPAC Name

methyl 3-hydroxypyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-5(8)6(9)2-3-7-4-6;/h7,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULKWHOQLUWGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with methylating agents under controlled conditions. One common method includes the esterification of 3-hydroxypyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

MHPC serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, including:

  • Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes.
  • Reduction: The ester group can be reduced to form alcohols.
  • Substitution Reactions: Functional groups can be substituted using reagents like thionyl chloride or phosphorus tribromide.

Biology

In biological research, MHPC is employed to study enzyme mechanisms and metabolic pathways. It has been investigated as a potential inhibitor of influenza virus neuraminidase, demonstrating significant antiviral properties in vitro. For example, experiments conducted on various strains of influenza showed that MHPC could effectively inhibit viral replication by interfering with the enzyme's function .

Medicine

MHPC is being explored for its therapeutic potential, particularly as a precursor in drug synthesis. It has been identified as a key intermediate in the development of several pharmaceutical compounds, including:

  • Calcium antagonists such as Barnidipine.
  • Carbapenem antibiotics , which are crucial in treating bacterial infections.
  • Quinolone-based antibiotics and analgesics .

Table 1: Summary of Chemical Transformations

Reaction TypeDescriptionExample Products
OxidationConverts hydroxyl to carbonyl groupsKetones, Aldehydes
ReductionReduces esters to alcoholsAlcohols
SubstitutionReplaces functional groupsVarious derivatives

Table 2: Pharmaceutical Applications

Application TypeCompound NameRole
Calcium AntagonistBarnidipineMajor intermediate
AntibioticsCarbapenemsKey precursor in synthesis
AnalgesicsVariousIntermediate for pain relief drugs

Case Studies

  • Antiviral Activity Against Influenza
    • In a study involving several amino acid derivatives, MHPC was tested against neuraminidase from different influenza strains. Results indicated that MHPC significantly reduced viral cytopathogenic effects, showcasing its potential as an antiviral agent .
  • Synthesis of Chiral Compounds
    • Research demonstrated that MHPC can be used as a chiral building block in synthesizing optically pure pharmaceuticals. Its role as an intermediate in synthesizing complex molecules has been highlighted in various studies focusing on drug development .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Molecular Data of Selected Pyrrolidine Derivatives

Compound Name Substituents at C3 Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride -OH, -COOCH₃ C₆H₁₂ClNO₃ 181.45 High polarity due to hydroxyl group
Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride (1a) -CH₃, -COOCH₃ C₇H₁₄ClNO₂ 179.64 Hydrophobic methyl group enhances lipophilicity
Methyl pyrrolidine-3-carboxylate hydrochloride -COOCH₃ C₆H₁₂ClNO₂ 165.62 Base structure; CAS 198959-37-4
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride -COOCH₃, -CH₃ at C4 C₇H₁₄ClNO₂ 179.64 Stereoisomer with chiral centers
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride -(CH₂)₂OCH₃, -COOCH₃ C₉H₁₈ClNO₃ 235.70 Ether linkage improves metabolic stability

Key Observations :

  • Steric and Electronic Effects : Methyl groups (e.g., 1a) introduce steric hindrance and reduce polarity, favoring membrane permeability but limiting solubility . Methoxyethyl groups (e.g., ) balance hydrophobicity and polarity via ether linkages .
  • Stereochemistry : Chiral analogs like the (3S,4S)-isomer () highlight the importance of stereochemistry in biological activity and synthesis complexity .

Biological Activity

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

This compound is characterized by its hydroxyl and ester functional groups, which contribute to its reactivity and biological properties. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical reactions.

Mechanisms of Action:

  • Enzyme Interaction: The compound interacts with specific enzymes, potentially altering their activity. This is crucial in studying metabolic pathways.
  • Substrate Role: It may serve as a substrate in enzymatic reactions, affecting the synthesis of other biomolecules.
  • Inhibition Potential: The compound has shown promise as an inhibitor in certain biochemical pathways, which can be leveraged for therapeutic applications.

Biological Activity

The biological activity of this compound encompasses various aspects:

  • Enzyme Mechanisms: It is utilized in research to elucidate enzyme mechanisms, particularly those involved in metabolic processes.
  • Therapeutic Investigations: There are ongoing studies assessing its potential therapeutic properties, especially as a precursor in drug synthesis.
  • Cellular Effects: Preliminary studies suggest that it may influence cell signaling pathways, although detailed mechanisms remain to be fully elucidated.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Metabolic Pathways: Research indicates that this compound can affect metabolic pathways through enzyme modulation .
  • Cancer Research: Investigations into its role as an inhibitor of specific enzymes involved in cancer metabolism have been promising, suggesting potential antiproliferative effects .
  • Neuropharmacology: The compound's interaction with neurotransmitter receptors has been explored, indicating possible implications for neurological disorders .

Comparison of Biological Activities

Study FocusFindingsReferences
Enzyme InteractionModulates enzyme activity in metabolic pathways
Antiproliferative EffectsPotential inhibitor of cancer-related enzymes
Neurotransmitter Receptor InteractionAffects signaling pathways related to neurotransmission

Case Studies

  • Enzyme Mechanism Study:
    In a study examining the effects on metabolic enzymes, this compound was shown to significantly alter enzyme kinetics, suggesting its utility in understanding metabolic regulation.
  • Cancer Cell Line Investigation:
    A case study involving various cancer cell lines demonstrated that treatment with the compound resulted in reduced cell proliferation, indicating its potential as an anticancer agent.
  • Neuropharmacological Assessment:
    Research assessing the compound's impact on neurotransmitter receptors revealed that it could modulate receptor activity, providing insights into its potential use in treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride
Reactant of Route 2
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Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride

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